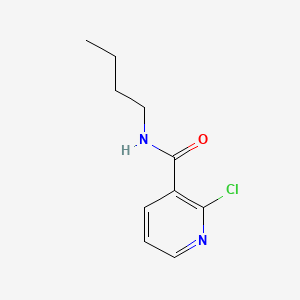

3-Pyridinecarboxamide, N-butyl-2-chloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

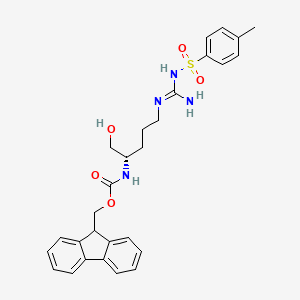

The compound "3-Pyridinecarboxamide, N-butyl-2-chloro-" is a derivative of pyridinecarboxamide, which is a class of compounds known for their ability to interact with biological molecules. The structural analysis of similar compounds has shown that they can bind specifically to certain DNA sequences, as seen in the case of bis(pyridine-2-carboxamide-netropsin) dimers, which bind in the minor groove of DNA with high affinity and specificity .

Synthesis Analysis

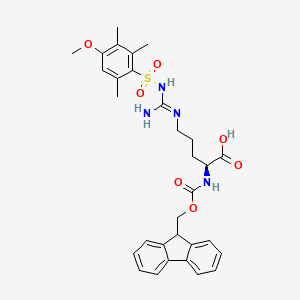

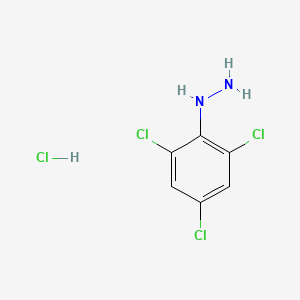

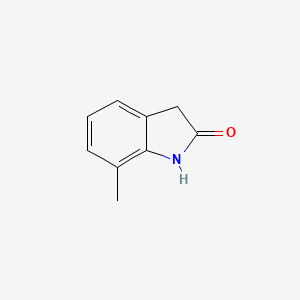

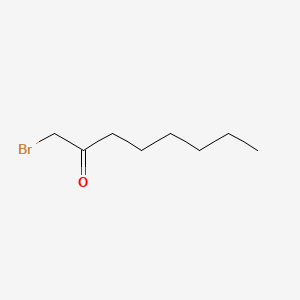

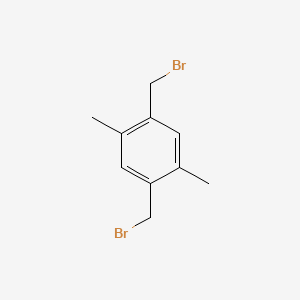

The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to "3-Pyridinecarboxamide, N-butyl-2-chloro-", involves the reaction of amines with 4-chloropyridine-2-carboxylic acid methyl ester. This ester is obtained from 2-pyridine-carboxylic acid through chlorination and esterification, with subsequent purification by vacuum distillation . Another related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was synthesized through the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .

Molecular Structure Analysis

The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) provides insights into the coordination geometry of pyridinecarboxamide derivatives. The ligand in this complex acts as an N3-tridentate to the Pd atoms, with the pyridine and amide nitrogen atoms involved in coordination. The molecular geometry is retained in solution, as evidenced by NMR studies .

Chemical Reactions Analysis

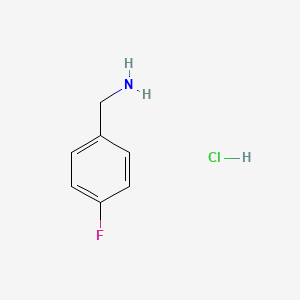

The chemical reactivity of pyridinecarboxamide derivatives can be inferred from studies on similar compounds. For instance, the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes leads to the formation of N-(chlorophenyl)pyridinecarboxamides. These reactions are influenced by the position of the substituents on the pyridine and benzene rings . Additionally, Schiff base reactions involving 2,3-diaminopyridine result in the formation of unsymmetrical Schiff bases, indicating the reactivity of the amino group at the 3-position of the pyridine ring .

Physical and Chemical Properties Analysis

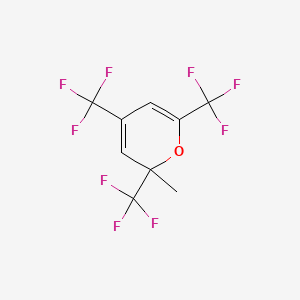

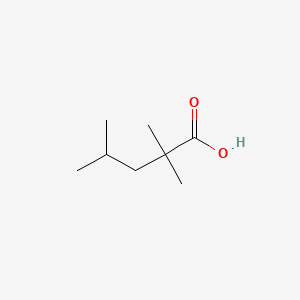

The physical and chemical properties of pyridinecarboxamide derivatives can be characterized using various spectroscopic techniques. The FT-IR and FT-Raman spectroscopy, along with HOMO and LUMO analysis, provide information on the vibrational frequencies, molecular stability, and charge transfer within the molecule. The NBO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, for example, shows that increased electron density at the nitrogen and carbon atoms leads to bond elongation and a lowering of the corresponding stretching wave number . The melting temperatures of these compounds can be predicted from their lattice energy and molecular symmetry, following Carnelley’s rule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

- Heterocyclic analogues of 1192U90, including derivatives of pyridinecarboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds showed promise in vitro for binding to specific receptors and in vivo for antagonizing certain responses in mice, indicating potential use in treating psychiatric disorders (Norman et al., 1996).

Chemical Synthesis and Modification

- Radical substitution reactions have been employed to modify pyridine-3-carboxamide (nicotinamide), leading to various alkylated products. Such chemical modifications are important for creating new compounds with potentially useful properties (Tada & Yokoi, 1989).

Synthesis of Derivatives and Complexes

- Studies have focused on the synthesis of various derivatives of pyridinecarboxamide, such as N-alkyl-4-chloro-2-pyridine carboxamides. These compounds have been structurally confirmed by techniques like IR, 1H NMR, and ESI-MS, demonstrating the versatile chemistry of pyridinecarboxamides (Qing-cai, 2011).

Applications in Antibacterial and Antifungal Research

- Certain pyridinecarboxamide derivatives have shown significant antibacterial and antifungal activities. These findings are important for the development of new antimicrobial agents (Zhuravel et al., 2005).

DNA Binding Studies

- Research has explored the interaction between N-substituted pyridinecarboxamide and DNA. These studies provide insights into how these compounds can interact with genetic material, which is crucial for drug development and understanding molecular biology (Jufang, 2009).

Metal Extraction and Complexation

- Pyridinecarboxamides have been used in the extraction of metals from solutions, such as copper from chloride solutions. Their properties as extractants and complexing agents highlight their potential in industrial and environmental applications (Borowiak-Resterna, 1994).

Eigenschaften

IUPAC Name |

N-butyl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBORWQKGAKVTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204684 |

Source

|

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxamide, N-butyl-2-chloro- | |

CAS RN |

56149-32-7 |

Source

|

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)